![molecular formula C18H31NO2 B5218624 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, also known as ADBE, is a compound that belongs to the family of beta-adrenergic agonists. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine works by activating beta-adrenergic receptors in the body. These receptors are found in the lungs, heart, and other organs. When 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine binds to these receptors, it causes the smooth muscles in the airways to relax, leading to bronchodilation. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the heart rate and contractility, leading to increased cardiac output.
Biochemical and Physiological Effects:
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has a number of biochemical and physiological effects on the body. It has been shown to increase cyclic AMP levels in cells, which leads to bronchodilation and other effects. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the release of adrenaline and noradrenaline, leading to increased heart rate and contractility. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has well-established pharmacological properties and has been extensively studied in scientific research. However, there are also limitations to its use. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential toxic effects on cells, which may limit its use in certain experiments. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential cardiovascular side effects, which may limit its use in studies involving the heart.
Direcciones Futuras
There are several future directions for research involving 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. One area of research is the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is the development of new therapeutic applications for 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, such as its use in the treatment of inflammatory diseases. Additionally, future research may focus on the potential toxic effects of 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine and ways to mitigate these effects. Overall, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has significant potential for use in scientific research and may lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can be synthesized by reacting 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)propanol. The resulting compound is then reacted with diethylethanolamine to form 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have bronchodilator effects and can be used to treat respiratory disorders such as asthma. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has also been shown to have potential anti-inflammatory effects and can be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-11-9-8-10-16(17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIUIBDQZVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

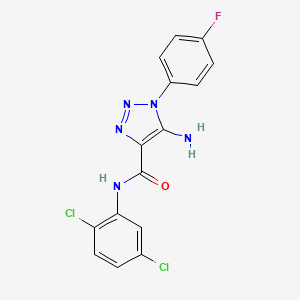
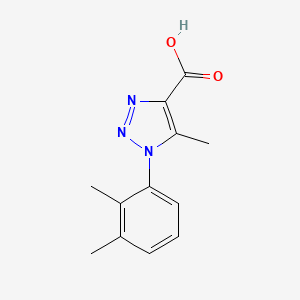
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
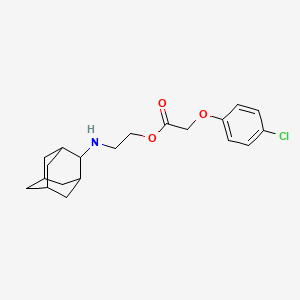
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

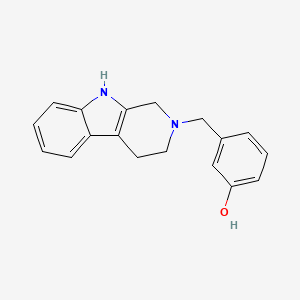
![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
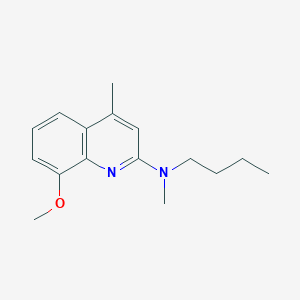
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)